2-(4-Fluorophenyl)-3-methylbutanoic acid
Overview
Description
2-(4-Fluorophenyl)-3-methylbutanoic acid is a compound that is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of 4-fluorophenylboronic acid, which is then used to prepare 2-(4-fluorophenyl)thiophene . Another method involves the synthesis of (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For example, 4-Fluorophenylboronic acid has a linear formula of FC6H4B(OH)2 . Another compound, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, has been characterized by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Chemical Reactions Analysis
4-Fluorophenylboronic acid, a related compound, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical and Chemical Properties Analysis
4-Fluorophenylacetic acid, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 121.1±3.0 cm3 .Scientific Research Applications
Synthesis and Analytical Characterizations :
- This compound has been used in the synthesis of various chemicals, such as γ‐Fluorinated α‐Amino Acids, which are important for research in organic chemistry and potential medical applications. A study demonstrated the stereoselective synthesis of these amino acids using 2‐Hydroxy‐3‐pinanone as an auxiliary, highlighting the compound's utility in creating structurally complex and enantiomerically enriched molecules (Laue et al., 2000).
- Additionally, 2-(4-Fluorophenyl)-3-methylbutanoic acid derivatives have been studied in the context of new psychoactive substances, shedding light on the chemical synthesis and comprehensive analytical characterizations of these substances (Dybek et al., 2019).
Quantitative Determination in Alcoholic Beverages :
- This compound has been used in the development of methods for the quantitative determination of hydroxy acids in wines and other alcoholic beverages. Such methods are critical for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
Key Intermediates in Pharmaceutical Synthesis :
- It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, a widely used cholesterol-lowering medication (Yi-fan, 2010).
Potential PET Imaging Agents for Tumor Detection :
- Research has also explored its derivatives as potential PET imaging agents for tumor detection. This application is significant in the field of medical imaging and cancer diagnosis (Qiao et al., 2009).
Development of Nematic and Smectic Liquid Crystals :
- The derivatives of this compound have been investigated for their potential in creating nematic and smectic liquid crystals with negative dielectric anisotropy. This research is crucial for the development of advanced liquid crystal displays and other electro-optical devices (Jankowiak et al., 2008).
Crystal Structure Analysis :
- The compound has been subject to crystal structure analysis, such as the study of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid. Understanding its crystal structure provides insights into its chemical properties and potential applications (Bulej et al., 2004).
Anticonvulsant Activity Studies :
- Research has been conducted to explore the anticonvulsant activity of certain derivatives, which can contribute to the development of new treatments for epilepsy and other seizure disorders (Bihdan, 2019).
Synthesis of Diabetes Medication :
- It has been used in the synthesis of Repaglinide, a medication for type 2 diabetes, highlighting its role in the development of therapeutic agents (Wang Li-quan, 2008).
Direct Asymmetric Hydrogenation in Medicinal Chemistry :
- The compound is involved in the direct asymmetric hydrogenation of certain acids, a process important in the synthesis of ACE inhibitors, drugs used to treat hypertension and heart failure (Zhu et al., 2010).
Intermediate for Renin Inhibitor Synthesis :
- It serves as a key intermediate in the synthesis of Aliskiren, a renin inhibitor used in hypertension management (Andrushko et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLHBYGMUXCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866481 | |
Record name | 2-(4-Fluorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-33-8 | |
Record name | 2-(4-fluorophenyl)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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